4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-[(Naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, also known as NPMM, is a heterocyclic compound that has been studied for its potential applications in scientific research. NPMM is a small molecule with a molecular weight of 238.3 g/mol and a melting point of 173-174 °C. It is soluble in water and organic solvents, such as ethanol and methanol.
Scientific Research Applications
4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a substrate to study the activity of enzymes, such as the monoamine oxidase A (MAO-A) and the monoamine oxidase B (MAO-B). It has also been used as a ligand for the binding of proteins and as a reagent for the detection of certain molecules.
Mechanism of Action
The mechanism of action of 4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is not fully understood. It is believed that 4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine binds to the active site of enzymes, such as MAO-A and MAO-B, and inhibits their activity. It may also bind to other proteins, such as receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine are not fully understood. However, it has been shown to inhibit the activity of MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters, such as dopamine and serotonin. In addition, it has been shown to modulate the activity of certain receptors, such as the serotonin receptor 5-HT2A.
Advantages and Limitations for Lab Experiments
4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several advantages for use in laboratory experiments. It is soluble in water and organic solvents, making it easy to work with in the lab. It is also relatively stable, making it suitable for long-term storage. However, it is not soluble in oil, which limits its use in some experiments.
Future Directions
There are several potential future directions for the study of 4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine. Further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, more research could be conducted to explore its potential applications in drug discovery and development. Finally, 4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine could be studied further as a potential therapeutic agent for various diseases, such as depression and anxiety.
Synthesis Methods
4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be synthesized by a multi-step process. The first step is to react 2-bromo-4-(naphthalen-1-yl)methyl-1-pyrrolidine-1-carboxylic acid with sodium hydroxide to form 2-amino-4-(naphthalen-1-yl)methyl-1-pyrrolidine-1-carboxylic acid. This intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to form 4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine.
properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(22-10-3-4-11-22)19-15-21(12-13-24-19)14-17-8-5-7-16-6-1-2-9-18(16)17/h1-2,5-9,19H,3-4,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWCCSBQZKGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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